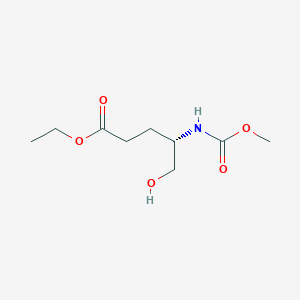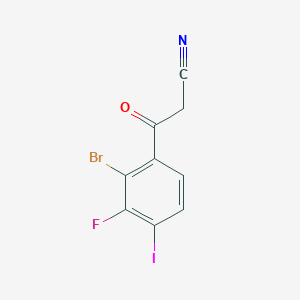
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile is a complex organic compound with the molecular formula C9H4BrFINO and a molecular weight of 367.94 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoylacetonitrile core, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of a benzoylacetonitrile precursor, followed by selective bromination, fluorination, and iodination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted benzoylacetonitrile derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
2-Bromo-3-fluoro-4-iodobenzoylacetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms allows it to form strong bonds with various substrates, influencing their chemical and physical properties. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromo-3-fluoro-4-iodobenzene
- 2-Bromo-3-fluoro-4-iodobenzamide
Uniqueness
Compared to similar compounds, 2-Bromo-3-fluoro-4-iodobenzoylacetonitrile stands out due to its unique combination of bromine, fluorine, and iodine atoms attached to a benzoylacetonitrile core. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H4BrFINO |
|---|---|
Molecular Weight |
367.94 g/mol |
IUPAC Name |
3-(2-bromo-3-fluoro-4-iodophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrFINO/c10-8-5(7(14)3-4-13)1-2-6(12)9(8)11/h1-2H,3H2 |
InChI Key |
AARNULBODOCCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CC#N)Br)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



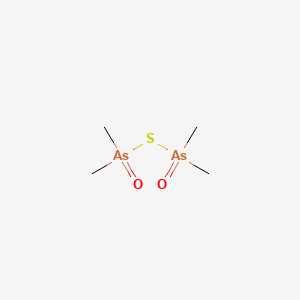

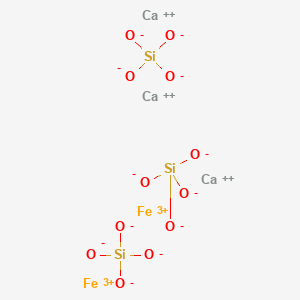
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
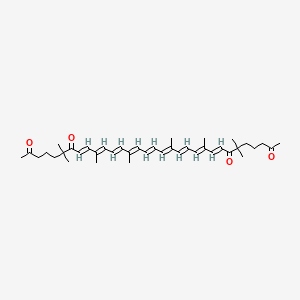
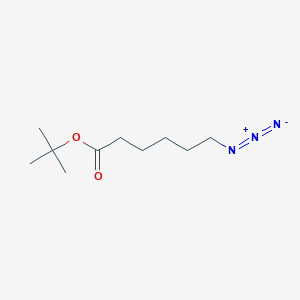

amine](/img/structure/B13435537.png)


![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
